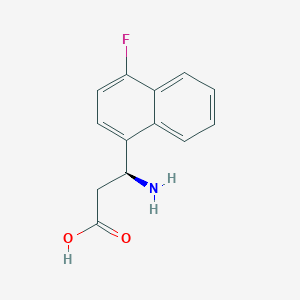
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is an organic compound that features a naphthalene ring substituted with a fluorine atom and an amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves the introduction of the fluorine atom into the naphthalene ring, followed by the attachment of the amino acid side chain. One common method involves the use of a fluorinating agent such as Selectfluor to introduce the fluorine atom into the naphthalene ring. The amino acid side chain can then be attached through a series of reactions involving amination and protection/deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of amino acids and peptides. It can also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can improve the pharmacokinetic properties of the compound, such as its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazans: These compounds share the amino and fluorine functional groups but differ in their core structures.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated naphthalene ring but has a different side chain and functional groups.
Uniqueness
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is unique due to its specific combination of a fluorinated naphthalene ring and an amino acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H12FNO2 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m0/s1 |
Clé InChI |
CXHPFIVQKACSEY-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=C2F)[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















